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This technical guide provides an in-depth analysis of the signaling pathways affected by Hpk1-
IN-35, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a

critical negative regulator of immune cell activation, making it a prime target for therapeutic

intervention in immuno-oncology. This document summarizes the mechanism of action of

Hpk1-IN-35, presents key quantitative data, details relevant experimental protocols, and

visualizes the affected signaling cascades.

Introduction to HPK1 and its Role in Immune
Regulation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase

Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in

hematopoietic cells.[1][2][3] It functions as a crucial negative regulator of T-cell receptor (TCR)

and B-cell receptor (BCR) signaling pathways.[3][4] By dampening the activation of T-cells,

HPK1 plays a significant role in maintaining immune homeostasis.[2] However, in the context of

cancer, this inhibitory function can hinder the immune system's ability to mount an effective

anti-tumor response.[2] Pharmacological inhibition of HPK1 is therefore a promising strategy to

enhance anti-tumor immunity.[1]
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Hpk1-IN-35 is a small molecule inhibitor that demonstrates high potency and selectivity for

HPK1.[5][6][7][8] Its chemical formula is C30H32N8O3S and its CAS number is 2935903-77-6.

[5]

Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for Hpk1-IN-35.

Parameter Value Assay Conditions Reference

HPK1 Inhibition (IC50) 3.5 nM
Biochemical kinase

assay
[5][6][7][8]

Parameter Cell Line Value
Assay

Conditions
Reference

p-SLP76

Inhibition (IC50)
Jurkat cells 1.04 µM

Cells stimulated

with anti-CD3

antibody

[5]

IL-2 Secretion

(EC50)
Jurkat cells 1.19 µM

24-hour

incubation
[5]

Signaling Pathways Modulated by Hpk1-IN-35
The primary signaling pathway affected by Hpk1-IN-35 is the T-cell receptor (TCR) signaling

cascade. By inhibiting HPK1, Hpk1-IN-35 prevents the negative regulation of downstream

signaling events, leading to enhanced T-cell activation.

T-Cell Receptor (TCR) Signaling Pathway
Upon TCR engagement, a series of intracellular signaling events are initiated. HPK1 is

recruited to the signaling complex and, once activated, phosphorylates the adaptor protein

SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[9] This

phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in

the ubiquitination and degradation of SLP-76, thereby attenuating the T-cell activation signal.[9]
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Hpk1-IN-35 directly inhibits the kinase activity of HPK1, preventing the phosphorylation of SLP-

76.[5] This leads to a more stable and sustained TCR signal, resulting in enhanced T-cell

proliferation and cytokine production, such as Interleukin-2 (IL-2).[5][10][11]
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TCR Signaling Pathway and Hpk1-IN-35 Inhibition.
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Experimental Workflow for Assessing Hpk1-IN-35
Activity
A typical workflow to evaluate the cellular activity of Hpk1-IN-35 involves treating a relevant cell

line, such as Jurkat T-cells, with the inhibitor followed by stimulation and analysis of

downstream signaling events.

Workflow for Hpk1-IN-35 Cellular Activity

Jurkat T-cells Treat with Hpk1-IN-35
(e.g., 0-10 µM)

Stimulate with anti-CD3
(e.g., 1 µg/mL)

Incubate (e.g., 1 hour)

Incubate (e.g., 24 hours)

Cell Lysis

ELISA for
IL-2 in supernatant

Western Blot for
p-SLP76 and total SLP-76

Click to download full resolution via product page

Cellular Assay Workflow for Hpk1-IN-35.

Experimental Protocols
In Vitro HPK1 Kinase Assay
Objective: To determine the direct inhibitory effect of Hpk1-IN-35 on HPK1 kinase activity.

Materials:

Recombinant human HPK1 enzyme

Myelin Basic Protein (MBP) as a substrate

ATP

Hpk1-IN-35

Kinase assay buffer

ADP-Glo™ Kinase Assay kit (Promega) or similar
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Procedure:

Prepare serial dilutions of Hpk1-IN-35 in kinase assay buffer.

In a 384-well plate, add Hpk1-IN-35 dilutions, recombinant HPK1 enzyme, and the

substrate/ATP mixture.

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-

based detection reagent according to the manufacturer's protocol.

Calculate the IC50 value by plotting the percentage of HPK1 inhibition against the logarithm

of the Hpk1-IN-35 concentration.

Western Blot Analysis of SLP-76 Phosphorylation
Objective: To measure the effect of Hpk1-IN-35 on the phosphorylation of SLP-76 in a cellular

context.

Materials:

Jurkat T-cells

Hpk1-IN-35

Anti-CD3 antibody for stimulation

Cell lysis buffer

Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total-SLP-76

Secondary antibody conjugated to HRP

Chemiluminescent substrate

Procedure:

Culture Jurkat T-cells to the desired density.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-incubate the cells with varying concentrations of Hpk1-IN-35 for 1 hour.[5]

Stimulate the cells with anti-CD3 antibody (e.g., 1 µg/mL) for a short period (e.g., 15

minutes).[5]

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies against p-SLP-76 and total SLP-76, followed

by the appropriate HRP-conjugated secondary antibody.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the level of p-SLP-76 relative to total SLP-76.

IL-2 Secretion Assay (ELISA)
Objective: To quantify the effect of Hpk1-IN-35 on T-cell activation by measuring IL-2

production.

Materials:

Jurkat T-cells or primary human T-cells

Hpk1-IN-35

Anti-CD3/CD28 antibodies or beads for stimulation

Human IL-2 ELISA kit

Procedure:

Plate the T-cells in a 96-well plate.

Treat the cells with a dose range of Hpk1-IN-35.

Stimulate the cells with anti-CD3/CD28.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.medchemexpress.com/hpk1-in-35.html
https://www.medchemexpress.com/hpk1-in-35.html
https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the cells for 24 hours to allow for cytokine secretion.[5]

Collect the cell culture supernatant.

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according

to the manufacturer's instructions.

Calculate the EC50 value by plotting the IL-2 concentration against the logarithm of the

Hpk1-IN-35 concentration.

Conclusion
Hpk1-IN-35 is a potent and selective inhibitor of HPK1 that effectively modulates the T-cell

receptor signaling pathway. By preventing the HPK1-mediated negative feedback loop on SLP-

76, Hpk1-IN-35 enhances T-cell activation and cytokine production. The data and protocols

presented in this guide provide a solid foundation for researchers and drug developers

investigating the therapeutic potential of HPK1 inhibition in immuno-oncology and other

immune-related diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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